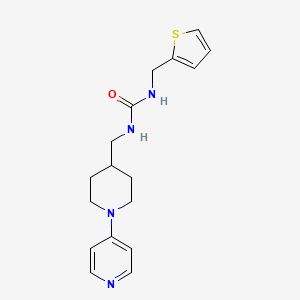

1-Butyl-3-(3-methoxyphenyl)urea

Descripción general

Descripción

“1-Butyl-3-(3-methoxyphenyl)urea” is a chemical compound with the linear formula C12H18N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H18N2O2 . The exact conformation and arrangement of atoms in the molecule would require more specific data such as X-ray crystallography or NMR spectroscopy .Aplicaciones Científicas De Investigación

Free Radical Scavenging

1-Butyl-3-(3-methoxyphenyl)urea analogs, such as T‐0970 and T‐0162, have been investigated for their role as free radical scavengers. These compounds have shown effectiveness in reducing myocardial infarct size in rabbits by scavenging free radicals, suggesting potential applications in cardiovascular therapeutic research (Hashimoto et al., 2001), (Yamashita et al., 2000).

Chemical Synthesis

The compound has been used in chemical synthesis studies. For example, N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, a compound with a similar structure, has been effectively lithiated for the creation of various substituted products (Smith, El‐Hiti, & Alshammari, 2013).

Nonlinear Optical Properties

Derivatives of this compound have been researched for their nonlinear optical properties. Studies indicate these compounds have significant second-order harmonic generation (SHG) efficiency, potentially useful in the development of new optical materials (Kagawa, Sagawa, & Kakuta, 1993).

Anticancer and Antiarhythmic Properties

Some 1,3-disubstituted ureas and phenyl N-substituted carbamates, structurally related to this compound, have shown antiarrhythmic and hypotensive properties, as well as potential anticancer activities, in various in vivo studies (Chalina, Chakarova, & Staneva, 1998).

Mecanismo De Acción

Target of Action

It is known that many bioactive aromatic compounds, including those with similar structures, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for therapeutic interventions .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . These interactions often result in the modulation of the target’s activity, which can have therapeutic effects .

Biochemical Pathways

Compounds with similar structures have been found to affect various biological pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound, which is a key factor in its therapeutic efficacy .

Result of Action

Compounds with similar structures have been found to exert various biological effects, likely as a result of their interactions with their targets and the subsequent modulation of cellular processes .

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of bioactive compounds .

Direcciones Futuras

The future directions for research on “1-Butyl-3-(3-methoxyphenyl)urea” could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its biological activity, its potential uses in various chemical reactions, and its physical and chemical properties .

Propiedades

IUPAC Name |

1-butyl-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-4-8-13-12(15)14-10-6-5-7-11(9-10)16-2/h5-7,9H,3-4,8H2,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDUCQLISBYQLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2464890.png)

![(E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2464892.png)

![3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2464893.png)

![N-(2-methoxyethyl)-2-({12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2464896.png)

![1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2464897.png)

![Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2464899.png)

![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2464900.png)

![6-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline](/img/structure/B2464903.png)

![5-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2464907.png)

![N-(2,3-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2464909.png)